
4-hydroxy-L-leucine
説明
4-hydroxy-L-leucine is the L-enantiomer of 4-hydroxyleucine. It is a 4-hydroxyleucine and a L-leucine derivative . It has a molecular weight of 147.17 g/mol .
Synthesis Analysis
The synthesis of 4-hydroxy-L-leucine can be approached through biocatalytic methods and chemical synthesis. A study highlighted a biocatalytic method using Escherichia coli for the biosynthesis of 3-Hydroxy-3-methylbutyrate (HMB) from L-leucine, which involves expressing L-amino acid deaminase and 4-hydroxyphenylpyruvate dioxygenase.Molecular Structure Analysis
The molecular structure of 4-hydroxy-L-leucine is crucial for its biological and chemical properties. The structure of L-leucine has been studied through neutron diffraction, offering a basis for understanding the structural details of its hydroxylated derivatives.Chemical Reactions Analysis
The reactivity of 4-hydroxy-L-leucine involves its participation in enzymatic reactions and its susceptibility to oxidation. For example, the role of leucine and its hydroxylated derivatives in enzymatic processes, such as those catalyzed by leucyl-tRNA synthetases, highlights their importance in protein synthesis.Physical And Chemical Properties Analysis
The physical properties of 4-hydroxy-L-leucine, such as solubility, melting point, and crystal structure, are essential for its application in pharmaceuticals and material science. Understanding the chemical properties of 4-hydroxy-L-leucine involves exploring its chemical stability, reactivity, and interactions with other molecules.科学的研究の応用
Role in Animal Growth and Development
Leucine, a branched-chain amino acid, is essential in regulating animal growth and development . It has anabolic effects on muscle and other tissues, including its ability to stimulate protein synthesis by activating the mTORC1 signaling pathway . The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .
Metabolic Health
Leucine has been shown to benefit lipid metabolism and insulin sensitivity, making it a promising strategy for preventing and treating metabolic diseases, including type 2 diabetes and obesity .
Muscle Growth
Specific studies have demonstrated that Leucine promotes muscle growth and metabolic health in animals and humans, making it a promising therapeutic agent .
Hydroxylation of Amino Acids
The hydroxylation of amino acids is inextricably linked to the catalysis of various biological enzymes . Hydroxylase conspicuously increases the variety of amino acid derivatives .
Biocatalysis
Antiviral, Antifungal, Antibacterial, and Anticancer Properties
Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties .
作用機序
Target of Action
4-Hydroxy-L-Leucine is a derivative of the essential amino acid Leucine . It primarily targets the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . This pathway plays a crucial role in regulating cell growth, proliferation, and survival.
Mode of Action
4-Hydroxy-L-Leucine interacts with its targets by activating the mTOR signaling pathway . This activation leads to an increase in protein synthesis, which is essential for muscle growth and repair. Additionally, it has been suggested that a novel enzyme, LxaN, hydroxylates L-proline to supply (2S,4R)-4-hydroxy-L-proline .
Biochemical Pathways
The catabolism of 4-Hydroxy-L-Leucine is part of the branched-chain amino acids (BCAAs) catabolic pathway . The main product of these sequential reactions is the 3-methylcrotonyl-CoA metabolite, which undergoes further enzymatic steps towards the production of acetoacetate and acetyl-CoA . These products then feed into the citric acid cycle, contributing to energy production within the cell.
Pharmacokinetics
The pharmacokinetics of 4-Hydroxy-L-Leucine involve its absorption, distribution, metabolism, and excretion (ADME). Most of the collagen-derived 4-Hydroxy-L-Leucine is catabolized to glycine via the 4-Hydroxy-L-Leucine oxidase pathway . This process conserves dietary and endogenously synthesized proline and arginine .
Result of Action
The activation of the mTOR signaling pathway by 4-Hydroxy-L-Leucine leads to an increase in protein synthesis . This results in enhanced muscle growth and repair. Additionally, 4-Hydroxy-L-Leucine has been shown to have anti-catabolic properties, inhibiting muscle proteolysis and enhancing protein synthesis .
Action Environment
The action of 4-Hydroxy-L-Leucine can be influenced by various environmental factors. For instance, the presence of citric acid has been found to inhibit the hydroxylation reaction . Furthermore, the effectiveness of 4-Hydroxy-L-Leucine can be influenced by the nutritional status of the individual, with evidence suggesting that its anti-catabolic effects are more pronounced during periods of low nutrient availability .
将来の方向性
Traditionally, 4-Hyp has been extracted from the acid hydrolysis of animal collagen using a polluting and energy-intensive process. The alternative chemical synthesis of 4-Hyp from imidazole compounds is costly and inefficient . In recent years, researchers have explored the microbiological manufacture of 4-Hyp .
特性
IUPAC Name |
(2S)-2-amino-4-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,10)3-4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQSWOXTDTQJV-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610641 | |
| Record name | 4-Hydroxy-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31654-66-7 | |
| Record name | 4-Hydroxy-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-hydroxy-L-leucine connected to food flavor?
A1: 4-hydroxy-L-leucine is a precursor to sotolon, a compound known for its significant contribution to the aroma and flavor profile of various foods. [, , , ] Sotolon exhibits potent sensory characteristics, imparting meaty and spicy/nutty notes to food products. [, , , ] While the exact biosynthetic pathway of sotolon from 4-hydroxy-L-leucine in food isn't fully elucidated in the provided research, it's noted that this conversion occurs spontaneously. [, , , ] This spontaneous transformation suggests a relatively low energy barrier for the reaction and highlights the potential significance of 4-hydroxy-L-leucine in generating desirable flavor profiles during food processing and storage.
Q2: Are there other examples of furanones impacting food flavor besides sotolon?
A2: Yes, the research highlights several other furanones with substantial roles in food flavor. [, , , ] For instance, three related 4-hydroxy-3(2H)-furanones contribute significantly to the aroma of cooked foods, possessing remarkably low aroma threshold values. [, , , ] These compounds are primarily formed through Maillard reactions between sugars and amino acids during cooking. [, , , ] Additionally, emoxyfuranone, another 3-hydroxy-2(5H)-furanone like sotolon, contributes to meaty flavors in food. [, , , ] These examples demonstrate the diverse array of furanones contributing to the complex flavor profiles we perceive in various foods.
Q3: Does the research suggest any potential benefits of 4-hydroxy-L-leucine beyond flavor enhancement?
A3: While the provided research primarily focuses on the role of 4-hydroxy-L-leucine and related furanones in food flavor and aroma, it hints at broader potential benefits. Notably, some furanones found in food, particularly those derived from the Maillard reaction, have demonstrated antioxidant activity comparable to ascorbic acid (vitamin C). [, , , ] Additionally, certain furanones have exhibited anti-carcinogenic effects in animal studies involving known cancer-inducing compounds. [, , , ] Although the research doesn't directly investigate such properties for 4-hydroxy-L-leucine or sotolon, their structural similarities to these bioactive furanones suggest potential avenues for future investigation into potential health benefits beyond their flavor contributions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



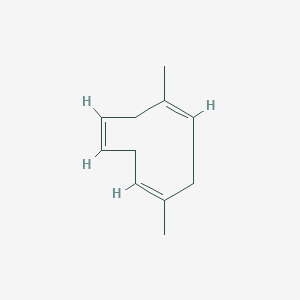
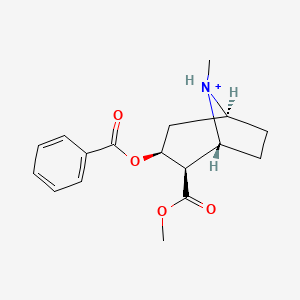
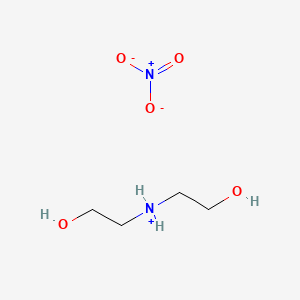
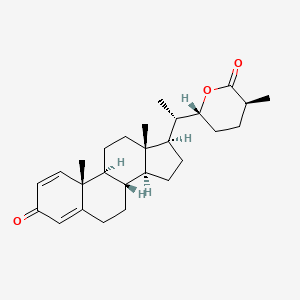
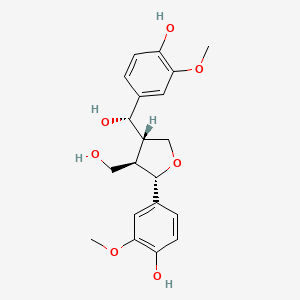
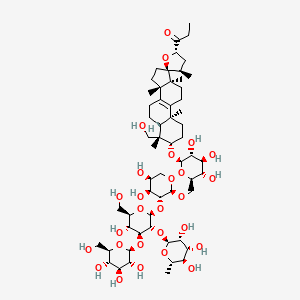

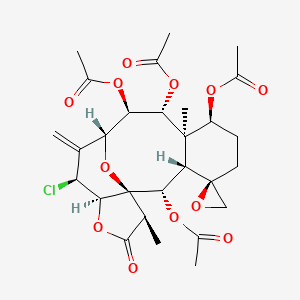


![[1,2,5]Oxadiazolo[3,4-b]pyrazine](/img/structure/B1259840.png)


